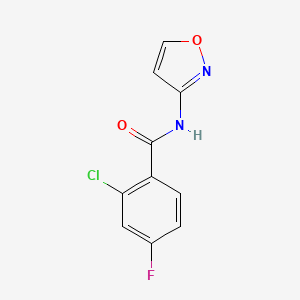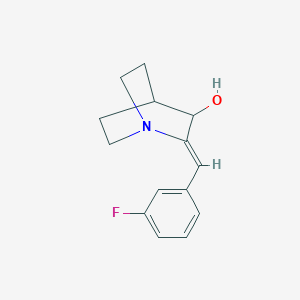![molecular formula C20H14N2O2 B5366355 4-[2-(2-cyano-2-phenylvinyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5366355.png)
4-[2-(2-cyano-2-phenylvinyl)-1H-pyrrol-1-yl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(2-cyano-2-phenylvinyl)-1H-pyrrol-1-yl]benzoic acid, also known as CP-690,550, is a novel small molecule inhibitor of Janus kinase 3 (JAK3) that has been developed as a potential treatment for autoimmune diseases and transplant rejection. JAK3 is a key signaling molecule in the immune system, and its inhibition has been shown to be effective in preventing the activation of T cells and B cells, which play a critical role in the development of autoimmune diseases.
作用机制
4-[2-(2-cyano-2-phenylvinyl)-1H-pyrrol-1-yl]benzoic acid works by selectively inhibiting JAK3, which is a key signaling molecule in the immune system that is involved in the activation of T cells and B cells. By blocking JAK3, this compound prevents the production of cytokines and other immune mediators that are responsible for the inflammation and tissue damage seen in autoimmune diseases. This results in a reduction in disease activity and symptoms, as well as a decrease in the need for other immunosuppressive therapies.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal and human studies. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-2, interleukin-6, and interferon-gamma, as well as to inhibit the activation and proliferation of T cells and B cells. It has also been shown to reduce the infiltration of immune cells into inflamed tissues, and to promote the death of activated immune cells.
实验室实验的优点和局限性
The main advantages of 4-[2-(2-cyano-2-phenylvinyl)-1H-pyrrol-1-yl]benzoic acid for lab experiments are its specificity and potency as a JAK3 inhibitor, as well as its well-characterized pharmacokinetics and pharmacodynamics. It has been extensively studied in preclinical and clinical trials, and its efficacy and safety have been well-established. However, its high cost and limited availability may make it difficult for some researchers to obtain and use in their experiments.
未来方向
There are several future directions for research on 4-[2-(2-cyano-2-phenylvinyl)-1H-pyrrol-1-yl]benzoic acid and other JAK3 inhibitors. One area of interest is the development of more selective and potent inhibitors that can target specific JAK isoforms or combinations of JAKs. Another area of interest is the investigation of the long-term safety and efficacy of JAK3 inhibitors in patients with autoimmune diseases, as well as their potential use in other conditions such as cancer and infectious diseases. Finally, there is a need for further research on the mechanisms of action of JAK3 inhibitors and their effects on immune cell function and signaling pathways.
合成方法
4-[2-(2-cyano-2-phenylvinyl)-1H-pyrrol-1-yl]benzoic acid was first synthesized by Pfizer in 2003 using a multi-step process that involved the coupling of 4-bromo-2-fluorobenzoic acid with 2-(2-cyano-2-phenylvinyl)-1H-pyrrole, followed by a series of functional group transformations and purifications. The final product was obtained in high yield and purity, and its structure was confirmed by NMR and mass spectrometry.
科学研究应用
4-[2-(2-cyano-2-phenylvinyl)-1H-pyrrol-1-yl]benzoic acid has been extensively studied in preclinical and clinical trials for its potential therapeutic use in a variety of autoimmune diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. Its efficacy and safety have been demonstrated in several animal models and human trials, and it has been shown to be well-tolerated and effective in reducing disease activity and improving patient outcomes.
属性
IUPAC Name |
4-[2-[(Z)-2-cyano-2-phenylethenyl]pyrrol-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c21-14-17(15-5-2-1-3-6-15)13-19-7-4-12-22(19)18-10-8-16(9-11-18)20(23)24/h1-13H,(H,23,24)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGMOFGCFXIFAH-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CN2C3=CC=C(C=C3)C(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=CC=CN2C3=CC=C(C=C3)C(=O)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![isopropyl 2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5366290.png)
![5-hydroxy-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B5366291.png)

![1-methyl-6-(3-pyridinyl)-N-[1-(2-thienyl)butyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5366304.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dimethylbenzamide](/img/structure/B5366313.png)

![N-[1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B5366324.png)
amine hydrochloride](/img/structure/B5366337.png)
![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5366345.png)
![2-cyano-3-{2-[(2-fluorobenzyl)oxy]phenyl}-N-(2-methoxyphenyl)acrylamide](/img/structure/B5366352.png)
![2-[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]-N-{2-[methyl(methylsulfonyl)amino]ethyl}propanamide](/img/structure/B5366363.png)
amino]methyl}pyrrolidin-2-one](/img/structure/B5366366.png)
![N-ethyl-4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5366371.png)